molecular formula C6H4ClF2N B2773712 2-Chloro-6-(difluoromethyl)pyridine CAS No. 1026587-36-9

2-Chloro-6-(difluoromethyl)pyridine

Cat. No. B2773712
CAS RN: 1026587-36-9
M. Wt: 163.55
InChI Key: MCCFDIGFTIGVNM-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H4ClF2N . It is used in various applications in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in the pesticide field for many years due to their excellent biological activity . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a chlorine atom and a difluoromethyl group attached to it . The unique physicochemical properties of this compound are thought to be due to the combination of the unique characteristics of the pyridine moiety and the fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve several steps. For example, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .

Scientific Research Applications

Antimicrobial Activities and DNA Interaction

2-Chloro-6-(trifluoromethyl)pyridine has been characterized for its antimicrobial activities and DNA interaction capabilities. Studies employing FT-IR, 1H, and 13C NMR experiments have provided insights into its molecular structure and spectroscopic properties. Computational methods like HF and DFT have been used to predict its vibrational frequencies, chemical shifts, and electronic absorption spectra. The compound's interaction with pBR322 plasmid DNA and its antimicrobial efficacy have been evaluated, indicating potential applications in microbial resistance studies and therapeutic agent development (Evecen, Kara, İdil, & Tanak, 2017).

Synthesis and Chemical Properties

The synthesis and structural elucidation of various pyridine derivatives, including 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, have been reported. These compounds are intermediates for synthesizing highly efficient herbicides and other agrochemicals, showcasing the chemical versatility and industrial relevance of 2-chloro-6-(difluoromethyl)pyridine derivatives. The optimization of reaction conditions to achieve high yields demonstrates the compound's importance in the synthesis of agriculturally significant chemicals (Zuo Hang-dong, 2010).

Role in Synthesizing Pesticides

2,3-Dichloro-5-trifluoromethyl pyridine, closely related to this compound, plays a crucial role in synthesizing pesticides. This compound's synthesis processes have been reviewed, highlighting its broad utility in creating agrochemicals. Such reviews underscore the critical nature of chloro- and difluoromethyl-substituted pyridines in developing new pesticides that contribute to agricultural productivity (Lu Xin-xin, 2006).

Future Directions

Currently, the major use of 2-Chloro-6-(difluoromethyl)pyridine derivatives is in the protection of crops from pests . Several of these derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

2-chloro-6-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCFDIGFTIGVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1026587-36-9
Record name 2-chloro-6-(difluoromethyl)pyridine
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